Goniodiol 8-acetate
Overview
Description
Goniodiol 8-acetate is an organic compound with the chemical formula C15H16O5. It is a yellow to white crystalline substance primarily extracted from plants such as Goniothalamus amuyon . This compound belongs to the class of styrylpyrones and exhibits cytotoxic activity .
Mechanism of Action
- Goniodiol 8-acetate is a natural compound found in the Goniothalamus genus, which belongs to the Annonaceae family. It has been used in traditional medicine in tropical and subtropical Asia .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Goniodiol 8-acetate plays a significant role in biochemical reactions due to its cytotoxic activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that is crucial for cell division. This compound binds to tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to interact with other cellular proteins involved in apoptosis and cell signaling pathways .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound impacts cellular metabolism by disrupting mitochondrial function and reducing ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting mitosis . This binding interaction leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the release of pro-apoptotic factors from mitochondria . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Short-term exposure to this compound leads to rapid induction of apoptosis in cancer cells, while long-term exposure can result in sustained inhibition of cell proliferation and altered cellular metabolism . In vitro studies have shown that the cytotoxic effects of this compound are dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can result in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular proteins and enzymes, affecting metabolic flux and altering metabolite levels . The compound’s impact on glycolysis and the tricarboxylic acid cycle has been noted, leading to reduced ATP production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells can influence its cytotoxic effects and therapeutic potential .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in mitochondria is particularly significant, as it disrupts mitochondrial function and induces apoptosis . Additionally, its cytoplasmic localization allows it to interact with various signaling pathways and cellular proteins .
Preparation Methods
Chemical Reactions Analysis
Goniodiol 8-acetate undergoes various chemical reactions, including:
Scientific Research Applications
Goniodiol 8-acetate has several scientific research applications:
Comparison with Similar Compounds
Goniodiol 8-acetate is similar to other styrylpyrones such as goniodiol and goniodiol-7-monoacetate . it is unique due to its specific acetylation at the 8th position, which influences its cytotoxic activity and molecular interactions .
Similar Compounds
- Goniodiol
- Goniodiol-7-monoacetate
- Goniotriol
This compound stands out for its potent cytotoxic activity and specific molecular interactions, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-VHDGCEQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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